Cas no 68065-11-2 (4-(3-Bromopropoxy)phenol)

4-(3-Bromopropoxy)phenol is a brominated phenolic compound commonly used as an intermediate in organic synthesis and pharmaceutical applications. Its key structural features include a phenol group and a bromopropoxy side chain, which enhance its reactivity in alkylation and etherification reactions. This compound is particularly valuable in the preparation of more complex molecules, such as liquid crystals, polymers, and bioactive agents, due to its versatile functional groups. The presence of the bromine atom also facilitates further derivatization via nucleophilic substitution or cross-coupling reactions. Its stability under standard conditions and well-defined reactivity make it a reliable building block in research and industrial chemistry.
4-(3-Bromopropoxy)phenol structure
4-(3-Bromopropoxy)phenol structure
Product Name:4-(3-Bromopropoxy)phenol
CAS No:68065-11-2
MF:C9H11BrO2
MW:231.086442232132
CID:502127
PubChem ID:12439900
Update Time:2025-05-24

4-(3-Bromopropoxy)phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-(3-bromopropoxy)-
    • 4-(3-BROMOPROPOXY)PHENOL
    • 4-(3-BROMO-PROPOXY)-PHENOL
    • 3-(4-hydroxyphenoxy)propyl bromide
    • 4-(3-bromopropyloxy)phenol
    • Phenol,4-(3-bromopropoxy)
    • DTXSID50498332
    • 68065-11-2
    • SCHEMBL4692348
    • CNPIVEYAEOWQKB-UHFFFAOYSA-N
    • CS-0000184
    • 4-(3-Bromopropoxy)phenol
    • Inchi: 1S/C9H11BrO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,6-7H2
    • InChI Key: CNPIVEYAEOWQKB-UHFFFAOYSA-N
    • SMILES: BrCCCOC1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 229.99400
  • Monoisotopic Mass: 229.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.46000
  • LogP: 2.55600

4-(3-Bromopropoxy)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B110825-500mg
4-(3-Bromopropoxy)phenol
68065-11-2
500mg
$ 830.00 2022-06-07
TRC
B110825-1000mg
4-(3-Bromopropoxy)phenol
68065-11-2
1g
$ 1385.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1070278-1g
4-(3-Bromopropoxy)phenol
68065-11-2 98%
1g
¥3878 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1070278-5g
4-(3-Bromopropoxy)phenol
68065-11-2 98%
5g
¥12960 2023-04-13

4-(3-Bromopropoxy)phenol Related Literature

Additional information on 4-(3-Bromopropoxy)phenol

4-(3-Bromopropoxy)phenol: A Comprehensive Overview

4-(3-Bromopropoxy)phenol, also known by its CAS registry number CAS No. 68065-11-2, is a compound of significant interest in various fields of chemistry and materials science. This compound, with the molecular formula C9H11BrO2, exhibits unique chemical properties that make it a valuable component in numerous applications, particularly in the synthesis of advanced materials and pharmaceuticals.

The structure of 4-(3-Bromopropoxy)phenol consists of a phenol ring substituted with a brominated propoxy group at the para position. This substitution pattern not only influences the compound's reactivity but also contributes to its stability under various chemical conditions. Recent studies have highlighted the importance of such substituted phenols in enhancing the electronic properties of materials, making them suitable for applications in organic electronics and sensors.

In terms of synthesis, 4-(3-Bromopropoxy)phenol can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized in recent research to improve yield and purity, ensuring that the compound meets the stringent requirements of modern industrial applications. For instance, researchers have explored the use of transition metal catalysts to facilitate these reactions, leading to more efficient synthesis pathways.

The chemical properties of CAS No. 68065-11-2 are heavily influenced by its functional groups. The phenolic -OH group imparts acidic properties, while the brominated propoxy group introduces electron-withdrawing effects, enhancing the compound's reactivity in certain chemical transformations. These properties have been leveraged in recent studies to develop novel materials with tailored functionalities, such as high thermal stability and improved electrical conductivity.

In the field of pharmaceuticals, 4-(3-Bromopropoxy)phenol has shown potential as an intermediate in drug synthesis. Its ability to undergo various functional group transformations makes it a versatile building block for constructing complex molecular architectures. Recent research has focused on its role in developing bioactive compounds with potential applications in cancer therapy and antimicrobial agents.

The environmental impact of CAS No. 68065-11-2 has also been a topic of interest in recent studies. Researchers have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use and environmental release. These studies have provided valuable insights into sustainable practices for handling and disposing of this compound.

In conclusion, 4-(3-Bromopropoxy)phenol, or CAS No. 68065-11-2, is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with advancements in synthesis techniques and application development, continue to expand its role in both academic research and industrial processes.

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